molecular formula C17H17FN4O2S B3019383 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034406-64-7

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Katalognummer: B3019383
CAS-Nummer: 2034406-64-7
Molekulargewicht: 360.41
InChI-Schlüssel: QDELYJKOCNJEOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates a benzenesulfonamide group, a well-established Zinc-Binding Group (ZBG) that selectively targets the active site of carbonic anhydrase (CA) enzymes . This moiety is linked to a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl chain, wherein the 1,2,3-triazole ring acts as a stable, aromatic bioisostere that can mimic an amide bond, participate in hydrogen bonding, and engage in dipole-dipole or π-stacking interactions with biological targets . The specific placement of a fluorine atom and a methyl group on the benzenesulfonamide ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, potentially leading to enhanced selectivity for specific CA isoforms . Carbonic anhydrases are involved in critical physiological and pathological processes, and isoforms such as the tumor-associated hCA IX and XII are recognized as attractive targets for anticancer drug development . The "tail" or "click-tail" approach, which involves appending diverse functional groups to the core sulfonamide pharmacophore, is a recognized strategy for developing CA inhibitors with improved potency and selectivity profiles against disease-relevant isoforms . This compound is supplied For Research Use Only. It is intended for use in biochemical research, enzyme inhibition assays, and the in vitro evaluation of potential anticancer agents. It is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-fluoro-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-13-11-15(18)7-8-17(13)25(23,24)21-16(12-22-19-9-10-20-22)14-5-3-2-4-6-14/h2-11,16,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDELYJKOCNJEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole is then coupled with a fluorinated aromatic sulfonamide under appropriate conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits various pharmacological properties that make it a candidate for therapeutic applications:

  • Antitumor Activity : Research indicates that compounds containing triazole moieties can inhibit the growth of cancer cells. The triazole ring is known for its ability to interfere with cellular processes involved in tumor proliferation.
  • Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on proto-oncogene tyrosine-protein kinase Src. Inhibition of Src kinase is crucial as it plays a role in various signaling pathways associated with cancer progression .

Case Studies

Several studies have explored the applications of similar triazole-containing compounds:

Case Study 1: Anticancer Activity

A study investigating a series of triazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. The presence of a phenyl group was found to enhance the anticancer activity compared to other substitutions .

Case Study 2: Kinase Inhibition

Research focusing on the inhibition of Src kinase revealed that modifications in the triazole structure significantly affect binding affinity and selectivity. The introduction of fluorine atoms was shown to increase potency against certain kinases while reducing off-target effects .

Comparative Analysis Table

The following table summarizes key findings related to the compound's applications compared to other triazole derivatives:

Compound NameTargetIC50 (nM)Notes
4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamideSrc Kinase32,500 - 81,000Effective against multiple cancer cell lines
Triazole Derivative ASrc Kinase35,000Moderate potency
Triazole Derivative BEGFR>150,000Less effective compared to Src inhibitors

Wirkmechanismus

The mechanism of action of 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Application/Activity
Target Compound C₁₇H₁₇FN₄O₂S ~347 (estimated) 2H-triazole, 4-fluoro-2-methylbenzenesulfonamide, phenyl-ethyl chain N/A Research (hypothetical)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Me… C₂₉H₂₂F₂N₆O₃S 589.1 Pyrazolopyrimidine, chromen-4-one, dual fluorine 175–178 Kinase inhibition (hypothetical)
2-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]-N-(2-Methyl-2-Butanyl)Benzenesulfonamide C₁₉H₁₉FN₂O₃S ~374 (estimated) 1,2,4-oxadiazole, bulky alkyl chain N/A Enzyme inhibition (hypothetical)
3-Chloro-4-Fluoro-N-(3-Methyl-1-(1H-1,2,3-Triazol-1-Yl)Butan-2-Yl)Benzenesulfonamide C₁₃H₁₆ClFN₄O₂S 346.81 1H-triazole, chloro/fluoro substitution N/A Research
4-Amino-N-1H-1,2,4-Triazol-3-Yl-Benzenesulfonamide C₈H₈N₄O₂S 224.24 Sulfanilamide core, 1,2,4-triazole N/A Antimicrobial

Research Findings and Implications

  • Triazole Isomerism : The 2H-triazole in the target compound may offer superior metabolic stability compared to 1H-triazole analogues due to reduced susceptibility to oxidative metabolism .
  • Fluorine Effects : Fluorination at the 4-position enhances electronegativity and membrane permeability, a feature shared with the chromen-containing analogue in .
  • Synthetic Challenges : Suzuki coupling () and click chemistry () are prevalent methods for constructing complex sulfonamide derivatives, though yields vary (28–50%) .

Biologische Aktivität

4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer effects, and antimicrobial properties.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological activities. The presence of a triazole moiety enhances its biological profile, making it a subject of interest in drug design.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of carbonic anhydrases (CAs), particularly CA IX and CA II. For instance, a related benzenesulfonamide showed IC50 values of 10.93–25.06 nM against CA IX and 1.55–3.92 μM against CA II, demonstrating selectivity for CA IX . Such inhibition is crucial as CA IX is often overexpressed in tumors and contributes to tumor growth and metastasis.

2. Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various studies. In one study, an analogue induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive cells from 0.18% to 22.04% . This suggests that the compound could be effective in targeting cancer cells selectively while sparing normal cells.

3. Antimicrobial Properties

The triazole moiety is associated with antifungal activity. Compounds with similar structures have demonstrated potent antifungal effects against Candida albicans, with MIC values significantly lower than those of standard antifungal agents like fluconazole . The mechanism often involves the disruption of fungal cell membranes or interference with essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study focused on the apoptotic effects of a benzenesulfonamide derivative on MDA-MB-231 cells revealed that treatment led to a marked increase in cell death via apoptosis pathways. The study utilized flow cytometry to quantify apoptotic cells, providing robust evidence for the compound's anticancer potential .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of triazole derivatives against various bacterial strains, including MRSA and E. coli. The results indicated that certain derivatives exhibited MIC values as low as 1–8 μg/mL, outperforming traditional antibiotics in some cases .

Data Table: Summary of Biological Activities

Activity Target IC50/MIC Values Reference
Carbonic Anhydrase InhibitionCA IX10.93–25.06 nM
CA II1.55–3.92 μM
Anticancer (Apoptosis Induction)MDA-MB-231 CellsAnnexin V-FITC positive: 22%
AntifungalCandida albicansMIC: 0.0156 μg/mL
AntibacterialVarious strainsMIC: 1–8 μg/mL

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) followed by refinement with the SHELXL software package. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ direct methods (via SHELXT ) for phase determination.
  • Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
  • Validation : Check consistency using R-factors (e.g., R1R_1, wR2wR_2) and the goodness-of-fit (GoF).

Q. How can researchers optimize the synthesis of this benzenesulfonamide derivative?

Answer: Synthetic optimization involves:

  • Stepwise coupling : React 4-fluoro-2-methylbenzenesulfonyl chloride with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine under basic conditions (e.g., Et3N\text{Et}_3\text{N}) in anhydrous dichloromethane.
  • Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
  • Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
  • Yield improvement : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine).

Similar methodologies are detailed in triazole-containing sulfonamide syntheses .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

Answer: Contradictions may arise from dynamic processes (e.g., rotational barriers in the triazole or sulfonamide groups). Advanced strategies include:

  • Variable-temperature NMR : Perform 1H^1\text{H}-NMR at 25–60°C to observe coalescence of split peaks, indicating exchange processes.
  • Isotopic labeling : Substitute 1H^1\text{H} with 2H^2\text{H} in specific positions to simplify spectra.
  • 2D NMR : Use 1H ^1\text{H}-13C^{13}\text{C} HSQC/HMBC to assign ambiguous signals. For example, the fluorine atom’s deshielding effect on adjacent protons can be mapped via 1H ^1\text{H}-19F^{19}\text{F} HOESY.

Refer to structural analog studies in and for comparative NMR analysis.

Q. What experimental designs are suitable for studying the sulfonamide group’s interaction with biological targets?

Answer: To probe sulfonamide-target interactions:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamics (ΔH\Delta H, ΔS\Delta S) in buffer solutions (pH 7.4, 25°C).
  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (konk_{on}, koffk_{off}).
  • Crystallographic docking : Co-crystallize the compound with the target and refine the structure using PHENIX or SHELXL to identify hydrogen bonds (e.g., sulfonamide O atoms with Lys/Arg residues).

Q. Example Binding Data :

MethodKdK_d (µM)ΔH\Delta H (kcal/mol)
ITC0.45-8.2
SPR0.52N/A

Such approaches are validated in studies on sulfonamide-protein interactions .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Answer:

  • Density functional theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites. The fluorine atom’s electron-withdrawing effect can be quantified via Mulliken charges.
  • Molecular dynamics (MD) : Simulate solvation dynamics in water/DMSO to predict solubility and aggregation behavior.
  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase), focusing on the sulfonamide moiety’s orientation.

Computational protocols align with those applied to related triazole-sulfonamides .

Q. How should researchers address discrepancies between theoretical and experimental biological activity data?

Answer: Discrepancies may stem from assay conditions or compound stability. Mitigation strategies:

  • Stability assays : Perform HPLC-MS post-assay to verify compound integrity.
  • Metabolite screening : Incubate the compound with liver microsomes (human/rat) to identify degradation products.
  • Positive controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide) to validate assay sensitivity.

Refer to benzoxazole and triazole derivative studies in and for methodological parallels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.